molecular formula C24H26N4O2 B11004348 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone

Cat. No.: B11004348
M. Wt: 402.5 g/mol
InChI Key: HKHLRIBORSRPDM-UHFFFAOYSA-N
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Description

[4-(1H-Benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone is a structurally complex compound featuring a benzimidazole-piperidine core linked to a methoxyethyl-substituted indole moiety via a methanone bridge. Benzimidazole and indole are pharmacologically significant heterocycles, often associated with receptor-binding activity in drug design. The piperidine ring enhances conformational flexibility, while the methoxyethyl group on the indole may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(2-methoxyethyl)indol-5-yl]methanone

InChI

InChI=1S/C24H26N4O2/c1-30-15-14-27-11-10-18-16-19(6-7-22(18)27)24(29)28-12-8-17(9-13-28)23-25-20-4-2-3-5-21(20)26-23/h2-7,10-11,16-17H,8-9,12-15H2,1H3,(H,25,26)

InChI Key

HKHLRIBORSRPDM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions. The indole moiety is synthesized separately, often through Fischer indole synthesis, and then coupled with the benzimidazole-piperidine intermediate using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzimidazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. The benzimidazole and indole moieties are known for their biological activities, making this compound a candidate for drug development.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with biological targets makes it a promising candidate for developing new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The indole moiety can interact with various enzymes and receptors, modulating their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Biological Activity

The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound consists of a benzimidazole moiety linked to a piperidine and an indole structure, which are known for their diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound .

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of gene expression related to apoptosis (e.g., BAX, BIM, BAD) .
  • Cell Lines Tested : In vitro studies on K562S (imatinib-sensitive) and K562R (imatinib-resistant) cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Apoptosis Induction
K562S15Yes
K562R20Yes

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against various bacterial strains.

  • Testing Method : The Minimum Inhibitory Concentration (MIC) method was utilized to evaluate antibacterial activity against Gram-positive and Gram-negative bacteria.
CompoundMIC (µg/ml)Bacteria Tested
This compound50Staphylococcus aureus
100Escherichia coli

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound.

  • Study on K562 Cells : A study published in December 2023 examined the effects of benzimidazole derivatives on K562 cells. The results indicated that these compounds triggered significant cytotoxicity and apoptosis through caspase activation and P-glycoprotein modulation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related benzimidazole compounds. It was found that compounds with similar structures exhibited notable antibacterial effects against resistant strains, highlighting the potential for developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Applications Key Differences
Target Compound: [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][1-(2-Methoxyethyl)-1H-indol-5-yl]methanone Benzimidazole-piperidine + indole Indole-5-yl with 2-methoxyethyl ~467.5 (estimated) N/A (structural analog inferences) Unique methoxyethyl group on indole; benzimidazole-piperidine linkage
(1-(4-Fluorophenyl)-1H-Indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone HCl Indole-5-yl + azetidine-piperazine Fluorophenyl, thiazole-carbonyl ~581.0 Pain, metabolic disorders Azetidine-thiazole moiety; HCl salt enhances solubility; fluorophenyl substitution
(1H-Indol-4-yl){4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}methanone Indole-4-yl + triazole-oxadiazole Oxadiazole-triazole on piperidine ~434.4 N/A (research compound) Indole substitution at C4; triazole-oxadiazole substituents
(1-Methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone Tetrahydrobenzimidazole + methylindole Indole-3-yl with methyl group ~307.4 N/A (chemical catalog entry) Reduced benzimidazole ring; methyl substitution on indole C3
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydrylpiperazine + methylindole Indole-3-yl with methyl; benzhydryl group ~469.6 N/A (research chemical) Benzhydryl group increases lipophilicity; indole substitution at C3

Key Observations :

Substituent Position and Activity :

  • Indole substitution at C5 (target compound) vs. C3/C4 (others) may alter receptor-binding specificity. For example, C5-substituted indoles in ’s compound are linked to metabolic disorder targets, whereas C3-substituted indoles (e.g., ) lack explicit activity data.
  • The 2-methoxyethyl group on the target’s indole likely improves water solubility compared to methyl or halogen substituents in analogs .

The triazole-oxadiazole system in introduces hydrogen-bonding capabilities absent in the target compound.

Benzhydryl groups () increase logP values, suggesting higher membrane permeability but poorer solubility compared to the target’s methoxyethyl group.

Synthetic Routes :

  • Multi-step synthesis is common for piperidine-linked heterocycles (e.g., uses sequential azide and piperidine reactions), whereas the target compound’s synthesis may require coupling of pre-formed benzimidazole-piperidine and indole intermediates.

Research Implications and Limitations

  • Structural vs. Functional Data : While structural parallels exist (e.g., piperidine/indole motifs), pharmacological data for the target compound is absent in the provided evidence. Direct comparisons require assays for receptor affinity, metabolic stability, and toxicity.
  • Substituent Optimization : The methoxyethyl group warrants further exploration for balancing solubility and CNS penetration, contrasting with halogenated or alkylated indoles in analogs .

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